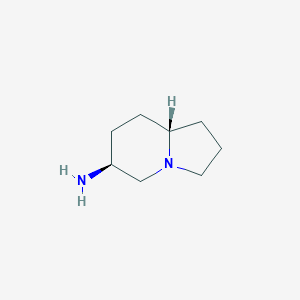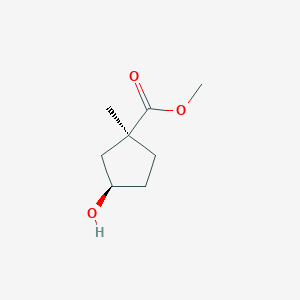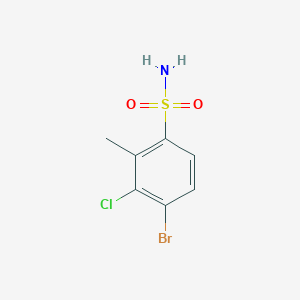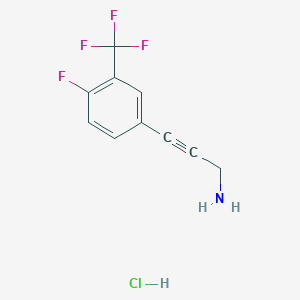
3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C10H9ClF3N. It is known for its unique structural features, which include a trifluoromethyl group and a prop-2-yn-1-amine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and solvents.
Continuous Flow Systems: Implementing continuous flow systems to ensure efficient mixing and reaction.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride
- 3-(4-Methyl-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride
Uniqueness
3-(4-Fluoro-3-(trifluoromethyl)phenyl)prop-2-yn-1-amine hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H8ClF4N |
|---|---|
Molecular Weight |
253.62 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H7F4N.ClH/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14;/h3-4,6H,5,15H2;1H |
InChI Key |
XCZDEVWESWHSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CCN)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


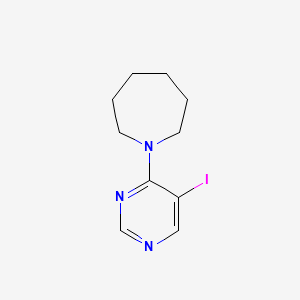
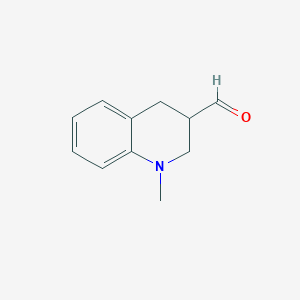
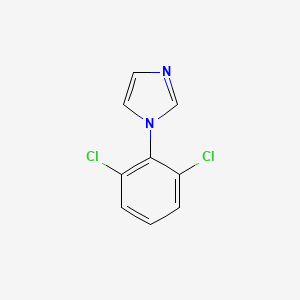
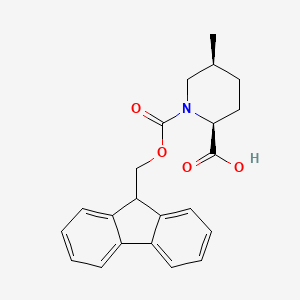
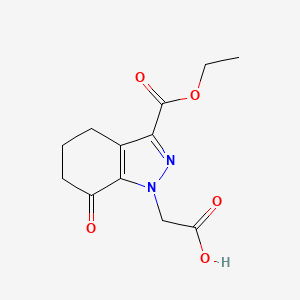
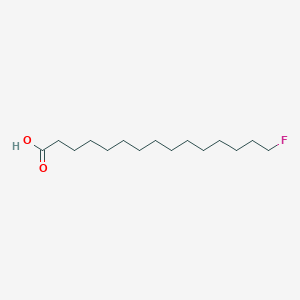
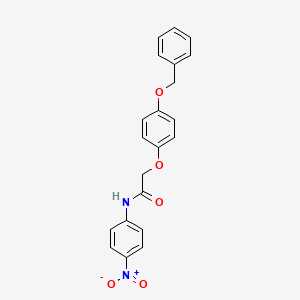
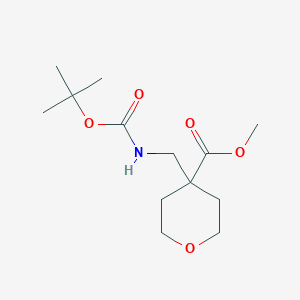
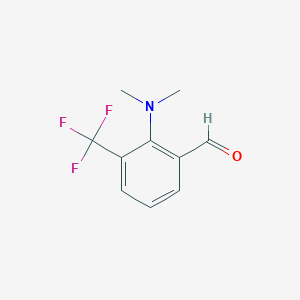
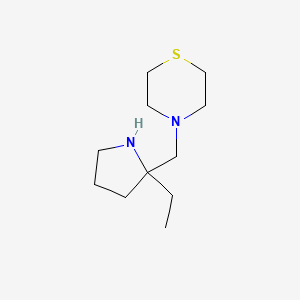
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
